Cotyledoside

Description

Overview of Bufadienolide Cardiac Glycosides in Natural Products Research

Cardiac glycosides are a class of naturally derived organic compounds characterized by a steroid nucleus linked to a sugar moiety. iosrjournals.orgnih.gov They are broadly categorized into two groups based on the structure of the lactone ring attached to the steroid: cardenolides, which possess a five-membered lactone ring, and bufadienolides, which have a six-membered lactone ring. animalhealthaustralia.com.au The term "bufadienolide" is derived from the Bufo genus of toads, from whose venom these compounds were first isolated. mdpi.com

Bufadienolides are synthesized by a variety of plants and animals as a defense mechanism against herbivores and predators. mdpi.comresearchgate.net In the plant kingdom, they are found in families such as Crassulaceae, Hyacinthaceae, Iridaceae, and Ranunculaceae. iosrjournals.orgmdpi.com Animal sources include certain species of toads, fireflies, and snakes. iosrjournals.org The primary biological activity of these compounds is the inhibition of the Na+/K+-ATPase enzyme, a crucial component of the sodium pump in cell membranes. iosrjournals.organimalhealthaustralia.com.au This inhibition leads to an increase in intracellular calcium, which in turn enhances the force of heart muscle contraction, a property that has been historically exploited in the treatment of heart conditions. iosrjournals.orgmdpi.com

Historical Context of Cotyledoside Discovery and Early Investigations

The investigation into the toxic principles of certain succulent plants in South Africa, known locally as "plakkies," led to the discovery of this compound. These plants, belonging to the Crassulaceae family, were found to be responsible for a neuromuscular affliction in small stock known as "krimpsiekte". researchgate.netup.ac.za This condition, characterized by a shrunken, tucked-in posture, paresis, and paralysis, has been a significant economic concern for livestock farming in the region. up.ac.zanih.gov

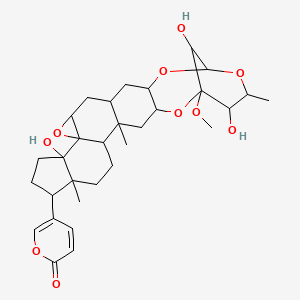

Early research focused on isolating the causative toxic agent from these plants. In 1891, Veterinary Surgeon Soga first experimentally demonstrated the toxicity of Cotyledon (now Tylecodon) ventricosus by dosing its leaves to goats. researchgate.net Later, Van Rooyen and Pieterse isolated a bufadienolide from Cotyledon wallichii (now Tylecodon wallichii). up.ac.zajournals.co.za This compound was subsequently identified and named this compound. researchgate.netjournals.co.za The structure of this compound was elucidated through detailed spectroscopic analysis, including high-field 1H and 13C NMR spectroscopy. researchgate.netpsu.edu

Significance of this compound in Phytotoxicology and Phytochemistry

The study of this compound holds considerable importance in both phytotoxicology and phytochemistry. In phytotoxicology, this compound is a key compound in understanding the mechanisms of plant-induced neurotoxicity in livestock. researchgate.netnih.gov "Krimpsiekte" is a unique form of chronic bufadienolide poisoning, and research into this compound's effects has provided critical insights into the pathophysiology of this disease. nih.govethnopharmacologia.org The cumulative neurotoxic effects of this compound and related compounds are of particular interest, as they differ from the acute cardiotoxicity typically associated with other cardiac glycosides. nih.govethnopharmacologia.org

From a phytochemical perspective, this compound is significant due to its novel chemical structure. It was the first bufadienolide discovered to possess both a 4α-hydroxyl group and a 7-epoxy group. journals.co.za Its unique structural features have made it a subject of interest for chemical synthesis and structural modification studies. The biosynthesis of this compound and its seasonal variation in plants like Tylecodon wallichii are also active areas of phytochemical research, providing a deeper understanding of plant metabolic processes and chemical ecology. researchgate.netup.ac.za

Interactive Data Table: Key Milestones in this compound Research

| Year | Milestone | Key Researchers/Publications | Significance |

| 1891 | First experimental proof of toxicity of Cotyledon species | Veterinary Surgeon Soga researchgate.net | Linked "krimpsiekte" to a specific plant genus. |

| 1968 | Isolation of a bufadienolide from Cotyledon wallichii | Van Rooyen & Pieterse up.ac.zajournals.co.za | Paved the way for the identification of the toxic principle. |

| 1975 | Partial elucidation of the chemical structure of this compound | Van Wyk journals.co.za | Revealed the novel structural features of the compound. |

| 1984 | Full structural elucidation of this compound | Steyn, van Heerden, and van Wyk animalhealthaustralia.com.au | Confirmed the complete chemical structure using advanced spectroscopic methods. |

| 1997 | Experimental induction of "krimpsiekte" with isolated this compound | Botha et al. up.ac.za | Confirmed this compound as the causative agent of the disease. |

Properties

CAS No. |

57364-74-6 |

|---|---|

Molecular Formula |

C31H42O10 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

5-(13,25,26-trihydroxy-1-methoxy-5,9,24-trimethyl-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-10-yl)pyran-2-one |

InChI |

InChI=1S/C31H42O10/c1-15-24(33)31(36-4)25(34)26(38-15)39-19-11-17-12-22-30(41-22)21(27(17,2)13-20(19)40-31)8-9-28(3)18(7-10-29(28,30)35)16-5-6-23(32)37-14-16/h5-6,14-15,17-22,24-26,33-35H,7-13H2,1-4H3 |

InChI Key |

QHKQFMBHXNVPCG-UHFFFAOYSA-N |

SMILES |

CC1C(C2(C(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)CCC7(C6(CCC7C8=COC(=O)C=C8)O)C)O)OC)O |

Canonical SMILES |

CC1C(C2(C(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)CCC7(C6(CCC7C8=COC(=O)C=C8)O)C)O)OC)O |

Synonyms |

cotyledoside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cotyledoside

Plant Sources and Botanical Classification of Cotyledoside-Producing Species

The primary producers of this compound are found within the Crassulaceae family, a diverse group of succulent plants. The botanical classification of these species is critical for understanding the distribution and evolution of this particular secondary metabolite.

Tylecodon wallichii as a Primary Source

The principal source of this compound is Tylecodon wallichii, a deciduous succulent shrub indigenous to South Africa and Namibia. rsc.orgmdpi.comnih.gov Botanically, Tylecodon wallichii belongs to the genus Tylecodon, which was segregated from the genus Cotyledon in 1978. ruthbancroftgarden.org The key distinguishing features of the Tylecodon genus are the spiral arrangement of leaves and a deciduous growth habit, shedding their leaves during the summer dormancy period. Tylecodon wallichii is recognized as the plant from which this compound was first isolated and identified as the active toxic principle. mdpi.comnih.gov

Presence in Cotyledon orbiculata and Related Crassulaceae Species

While closely related and belonging to the same family, Cotyledon orbiculata is not a primary source of the specific compound this compound. Instead, chemical analyses of Cotyledon orbiculata have revealed the presence of other toxic bufadienolides, namely orbicusides A, B, and C, as well as tyledoside C. mdpi.com This highlights a key chemotaxonomic distinction between the two genera, despite their morphological similarities and shared family. The toxic principles in Cotyledon orbiculata are responsible for a similar toxicosis in livestock, often leading to confusion between the effects of the two plants.

Geographic Distribution and Ecological Niche of Producing Plants

The geographical range and ecological preferences of this compound-producing plants are predominantly concentrated in the arid and semi-arid regions of Southern Africa.

Tylecodon wallichii is widespread across the winter-rainfall areas of the Western and Northern Cape provinces of South Africa, extending into southern Namibia. ruthbancroftgarden.org It thrives in dry, rocky, and sandy environments, often on stony flats and lower mountain slopes. This species is well-adapted to a Mediterranean climate with hot, dry summers and cool, wet winters.

Cotyledon orbiculata has a broader distribution throughout South Africa, occurring in a variety of habitats including grasslands, fynbos, and karroid regions. ruthbancroftgarden.org It typically colonizes rocky outcrops, which provide well-drained soil and protection from intense competition. Its ability to tolerate a range of climatic conditions has contributed to its wider distribution compared to Tylecodon wallichii.

| Plant Species | Family | Primary Toxin(s) | Geographic Distribution | Ecological Niche |

| Tylecodon wallichii | Crassulaceae | This compound | Western and Northern Cape (South Africa), Southern Namibia | Dry, rocky, and sandy areas in winter-rainfall regions. |

| Cotyledon orbiculata | Crassulaceae | Orbicusides A, B, C; Tyledoside C | Widespread throughout South Africa | Rocky outcrops in grasslands, fynbos, and karroid regions. |

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from its natural source, Tylecodon wallichii, requires a multi-step process involving solvent extraction followed by chromatographic purification to achieve a high degree of purity.

Solvent-Based Extraction Approaches

The initial step in isolating this compound involves the extraction of the compound from the plant material using organic solvents. A documented method for the extraction of this compound from Tylecodon wallichii utilizes a solvent-based approach. The plant material is first homogenized in water. Subsequently, concentrated hydrochloric acid and dichloromethane (B109758) are added to the mixture. up.ac.za Dichloromethane, an organic solvent, serves to partition the lipophilic this compound from the aqueous plant matrix. The mixture is shaken to ensure thorough extraction. Following this, the organic and aqueous phases are separated by centrifugation. The aqueous phase is discarded, and the organic phase, now containing the crude this compound extract, is washed with water and concentrated ammonia (B1221849) before being filtered. up.ac.za The resulting organic filtrate, containing this compound and other lipid-soluble compounds, is then evaporated to dryness to yield a crude extract. up.ac.za

Chromatographic Separation Strategies for Isolation Purity

The crude extract obtained from the solvent extraction contains a mixture of compounds. To isolate pure this compound, chromatographic techniques are employed. While the specific details of the chromatographic separation of this compound are proprietary to the research that identified it, the general approach for purifying bufadienolides involves column chromatography. nih.govfractioncollector.info In this technique, the crude extract is dissolved in a suitable solvent and applied to a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds in the extract travel through the column at different rates depending on their affinity for the adsorbent and their solubility in the mobile phase. This differential migration allows for the separation of the components. Fractions of the eluate are collected, and those containing the compound of interest, as identified by techniques like thin-layer chromatography (TLC), are combined. fractioncollector.info Further purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC), which offers higher resolution and purity. jsmcentral.orgresearchgate.net

Structural Characterization and Elucidation Methodologies of Cotyledoside

Advanced Spectroscopic Techniques in Cotyledoside Structure Determination

The elucidation of this compound's structure primarily utilized high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques wikidata.orgwikidoc.orgwikipedia.org.

High-field ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectroscopy were instrumental in determining the structure of this compound wikidata.orgwikidoc.org. The presence of a gamma-lactone ring was indicated by a maximum UV absorption at 298 nm wikipedia.org. Detailed analysis of the NMR spectra allowed for the assignment of protons and carbons within both the aglycone and the carbohydrate moieties psu.edu.

Table 1: Selected ¹H NMR Data for this compound (8) (500 MHz) psu.edu

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 21-H | 7.399 | 2.7, 0.9 |

| 22-H | 7.848 | 9.8, 2.6 |

| 23-H | 6.171 | 9.8, 0.8 |

| 1'-H | 5.023 | 4.7 |

| 2'-H | 4.330 | 4.7, 4.4 |

| 3'-H | 3.597 | 4.4, 1.9 |

| 5'-H | 4.555 | 6.4, 6.4, 6.4, 1.7 |

| 6'-Me | 1.151 | 6.4 |

| 19-Me | 0.891 | (s) |

Table 2: Selected ¹³C NMR Data for this compound (8) (125 MHz) psu.edu

| Carbon | Chemical Shift (δ, ppm) |

| C-9 | 44.68 |

| C-1' | 96.88 |

| C-3' | 98.42 |

| C-21 | 122.11 |

| C-22 | 149.32 |

| C-23 | 114.26 |

| C-24 | 161.20 |

| C-19 | 17.40 |

The ¹H and ¹³C NMR data, particularly the chemical shifts of C-9 and C-19, were crucial in defining the stereochemistry at C-5, C-7, and C-8 of the aglycone psu.edu. Nuclear Overhauser Effect (NOE) experiments were pivotal for establishing the relative configuration of the molecule wikidata.orgwikidoc.org. For instance, an observable NOE between 5'-H and 3-H confirmed the β-stereochemistry at C-1', C-3', and C-5' of the sugar moiety wikidata.org. A cis relationship between 4'-H and 5'-H was also deduced from an observed NOE and a coupling constant of 1.9 Hz wikidata.org. The absence of an NOE between 2-H and 2'-H, coupled with ¹H NMR data of di-O-acetylthis compound, supported the presence of a hydroxy group at the 2α-position wikidata.org. Two-dimensional (2D) NMR experiments, such as COSY, were also employed for comprehensive signal assignments, as demonstrated in the elucidation of rubellin, which shares an identical carbohydrate moiety with this compound wikidoc.orgnih.govjournals.co.za.

Mass spectrometry played a complementary role in the structural elucidation of this compound. While detailed fragmentation patterns for this compound are not extensively described in the provided snippets, Electrospray Mass Spectrometry (ESMS), particularly when coupled with Liquid Chromatography (LC-MS/MS), has been used for the determination of this compound concentration and for identifying other related compounds present in plant extracts wikidoc.orgmdpi.com. For related bufadienolides like rubellin, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to confirm the molecular ion (M+, 620 for rubellin) journals.co.za. General MS/MS spectra and fragmentation patterns are routinely used for the identification of compounds in complex matrices mdpi.com.

Stereochemical Assignments and Conformational Analysis

The relative configuration of this compound was meticulously determined through the analysis of proton-proton NOE effects and the magnitudes of proton-proton coupling constants wikidata.orgwikidoc.org. A key finding was the definition of the β-stereochemistry at C-1', C-3', and C-5' of the carbohydrate moiety, supported by an appreciable NOE between 5'-H and 3-H wikidata.org. Furthermore, the cis relationship between 4'-H and 5'-H was established based on their observed NOE and a coupling constant of 1.9 Hz wikidata.org. The hydroxy group at the 2α-position was inferred from the lack of NOE between 2-H and 2'-H, a deduction further supported by the ¹H NMR data of di-O-acetylthis compound wikidata.org. The β-configuration of the 7,8-epoxide in the aglycone was also evident from chemical transformations psu.edu.

This compound is unique among bufadienolides due to its carbohydrate moiety being doubly linked to the aglycone at the C-1' and C-3' positions wikidata.orgresearchgate.net. This differs from cardenolides, where the carbohydrate is typically linked at C-1' and C-2' wikidata.org. This distinct mode of attachment is reflected in the ¹³C NMR chemical shifts of the two acetal (B89532) carbon atoms (C-1' at δ 96.88 ppm and C-3' at δ 98.42 ppm) wikidata.orgpsu.edu. Conformational analysis, which considers the three-dimensional aspects of molecules and their reactivity, is crucial for understanding the stability and biological activity of such complex glycosides nih.govnih.govmetabolomicsworkbench.orgchem960.com. The stereochemistry of bufadienolides is also suggested to play a role in their cumulative effects wikipedia.org.

Structural Relationships with Other Bufadienolides and Cardiac Glycosides

This compound belongs to the bufadienolide class of cardiac glycosides, which are C-24 steroids characterized by a doubly unsaturated six-membered (pentadienolide) lactone ring at C-17β wikipedia.orgnih.gov. This distinguishes them from cardenolides, which possess a single unsaturated, five-membered (butenolide) ring at the same position wikipedia.orgnih.govctdbase.org.

This compound is one of four types of cumulative neurotoxic bufadienolides, all isolated from plants in the Crassulaceae family (genera Cotyledon, Tylecodon, and Kalanchoe), which are responsible for "krimpsiekte" poisoning in livestock in South Africa wikipedia.orgwikidata.orgnih.govru.ac.zaresearchgate.net. The other types include tyledosides (e.g., tyledoside A nih.govnih.gov), orbicusides, and lanceotoxins (e.g., lanceotoxin A metabolomicsworkbench.orgmitoproteome.org) wikipedia.orgmdpi.comwikidata.orgnih.govru.ac.zaresearchgate.net. A common feature among some cumulative bufadienolides, including this compound, is an unusual epoxy-group over the 7,8-position in the B-ring of the aglycone wikipedia.orgwikidoc.org.

The carbohydrate moiety of this compound is notably identical to that of rubellin, a bufadienolide isolated from Urginea rubella (Liliaceae family) nih.govjournals.co.za. This similarity suggests a broader distribution of this specific type of bufadienolide glycoside with multiple ether linkages between the aglycone and carbohydrate moiety, beyond just the Crassulaceae family nih.gov. The unique doubly linked sugar at C-1' and C-3' of the aglycone is a defining characteristic of this compound, setting it apart from other cardiac glycosides like gomphoside, where the carbohydrate is linked at C-1' and C-2' wikidata.orgnih.gov. Digitoxin, a well-known cardiac glycoside, is a cardenolide, further highlighting the structural differences between these two major groups of cardiac glycosides wikipedia.orgnih.gov.

Biosynthesis and Metabolic Pathways of Cotyledoside

Precursor Compounds and Initial Biosynthetic Steps of Bufadienolides

The foundational precursor for bufadienolides, including Cotyledoside, is cholesterol nih.govwikiwand.comwikipedia.orgnih.govnih.gov. The biosynthesis of cholesterol itself originates from simpler carbon units through the mevalonate (B85504) pathway.

The mevalonate (MVA) pathway, also known as the classical HMG-CoA reductase pathway, is a crucial route for the biosynthesis of isoprenoid precursors in animals, fungi, and the cytosol of plants nih.govnih.gov. This pathway initiates with acetyl-CoA, which is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in two steps nih.gov. HMG-CoA is then reduced to mevalonic acid nih.gov. Mevalonic acid subsequently undergoes phosphorylation and decarboxylation to yield isopentenyl pyrophosphate (IPP) nih.govnih.gov. IPP is then isomerized to its allylic counterpart, dimethylallyl pyrophosphate (DMAPP), through the action of isopentenyl pyrophosphate isomerase nih.govmetabolomicsworkbench.org. These five-carbon isoprenoid units (IPP and DMAPP) are the active precursors for the synthesis of longer prenyl chains nih.gov.

Sequential head-to-tail condensations of IPP and DMAPP lead to the formation of geranyl pyrophosphate (GPP, a C10 unit), followed by farnesyl pyrophosphate (FPP, a C15 unit) metabolomicsworkbench.org. Two molecules of FPP then reductively dimerize to form squalene (B77637) (a C30 triterpene) metabolomicsworkbench.org. Squalene undergoes epoxidation to squalene 2,3-oxide, which is then cyclized to lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants wikipedia.org. Lanosterol serves as a key intermediate in the biosynthesis of cholesterol wikipedia.org.

The established biosynthetic pathway leading to cholesterol, and subsequently to bufadienolides, can be summarized as: acetic acid → mevalonic acid → isopentenyl pyrophosphate → squalene → squalene 2,3-oxide → lanosterol → cholesterol wikipedia.org. Cholesterol is then converted to pregnenolone (B344588), which is considered a precursor in the bufadienolide pathway wikipedia.orgwikipedia.org.

While the mevalonate pathway is the primary route for sterol biosynthesis in the cytosol of plants, an alternative pathway, the methylerythritol phosphate (B84403) (MEP) pathway (also known as the non-mevalonate pathway), operates in the plastids of higher plants nih.govnih.gov. The MEP pathway produces IPP and DMAPP from glyceraldehyde 3-phosphate and pyruvate (B1213749) nih.gov. This pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids nih.gov. Although the MEP pathway contributes to isoprenoid production in plants, the mevalonate pathway and its downstream cholesterol synthesis are directly implicated in the formation of bufadienolides nih.govmetabolomicsworkbench.org.

Enzymatic Transformations and Key Intermediates in this compound Synthesis

The conversion of cholesterol to bufadienolides involves several enzymatic transformations. Cholesterol is a starting compound for bufadienolide biosynthesis nih.govwikiwand.comwikipedia.org. The cholesterol side-chain cleavage enzyme, such as BbgCYP11A1 identified in Bufo bufo gargarizans, plays a role in converting cholesterol to pregnenolone, a pivotal step in steroid biosynthesis wikipedia.org. However, some studies suggest that in certain contexts, mammalian bufadienolide biosynthesis from cholesterol may be independent of cholesterol side-chain cleavage, meaning pregnenolone might not always be an obligatory intermediate in all bufadienolide synthesis pathways nih.gov.

Further enzymatic steps involve modifications of the steroid nucleus and the formation of the characteristic six-membered lactone ring. Enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been characterized from Bufo species and are potentially involved in the bufadienolide biosynthetic pathway nih.gov. Cytochrome P450 (CYP) enzymes are also crucial for the diversification of bufadienolides through hydroxylation at various positions of the steroid skeleton guidetopharmacology.org. For example, CYP46A35 has been shown to catalyze the hydroxylation of bufalin (B1668032) and resibufogenin (B1668039) guidetopharmacology.org. The precise enzymatic cascade leading specifically to this compound from these intermediates within plants is not extensively detailed in the current literature.

Regulation of this compound Biosynthesis in Plants

The regulation of bufadienolide biosynthesis, including compounds like this compound, in plants is a complex area with limited specific information available for this compound itself. However, general principles of secondary metabolite regulation in plants apply. Environmental factors can significantly influence the production of bufadienolides. For instance, in toads, bufadienolide synthesis can be upregulated by stressors such as predation risk, high conspecific density, reduced food availability, and exposure to pollutants. These factors can trigger a general endocrine stress response, which may stimulate bufadienolide synthesis. While these findings are primarily from animal studies, they suggest that similar stress-induced mechanisms might influence bufadienolide production in plants as well.

Plant hormones also play a role in regulating various developmental processes, and transcription factors like LEAFY COTYLEDON (LEC) are known to regulate plant embryonic development and respond to environmental stresses. While these studies focus on plant organ development, it is plausible that such regulatory networks could indirectly influence the metabolic pathways of secondary metabolites like bufadienolides.

In Vitro Biotransformation Studies of this compound and Related Bufadienolides

In vitro biotransformation studies provide insights into how bufadienolides are metabolized, though specific studies on this compound are scarce. General studies on bufadienolide biotransformation have shown that enzymatic glycosylation is a significant method for modifying bufadienolide structures. Microbial glycosyltransferases (GTs) such as OleD-ASP, UGT74AN1, and YjiC1 have demonstrated catalytic efficiency in glycosylating cardenolide or bufadienolide aglycones. These enzymes can attach glycans at the C-3 position of the bufadienolide structure, leading to the formation of glycosylated derivatives. Such biotransformations can alter the pharmacological properties and bioavailability of these compounds. For example, YjiC1 has been found to accept a wide range of bufadienolides as substrates.

While the toxicokinetics of this compound following intravenous administration to sheep have been investigated, detailed in vitro biotransformation studies specifically focusing on the enzymatic modifications of this compound by plant or microbial systems are not prominently reported in the provided search results.

Compound Names and PubChem CIDs

Biological Activities and Molecular Mechanisms of Action of Cotyledoside

Cellular and Subcellular Effects of Cotyledoside

The primary cellular effect of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme located in the plasma membrane of most animal cells. This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound blocks the pumping of three Na+ ions out of the cell in exchange for two K+ ions into the cell nih.gov.

This inhibition leads to a rise in the intracellular Na+ concentration. The increased intracellular sodium alters the function of other ion transporters, most notably the Na+/Ca2+ exchanger. This exchanger normally uses the sodium gradient to extrude calcium (Ca2+) from the cell. The reduction in the Na+ gradient caused by Na+/K+-ATPase inhibition diminishes the driving force for Ca2+ extrusion, resulting in an accumulation of intracellular Ca2+ nih.govnih.gov. This elevation of intracellular calcium is a key event that triggers many of the subsequent physiological and toxicological effects of this compound.

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand with its receptor is a critical initial step in eliciting a biological response nih.govnih.gov. In the case of this compound, its primary and most well-characterized target is the Na+/K+-ATPase.

Interactions with Cholinergic Receptors (Nicotinic and Muscarinic Acetylcholine (B1216132) Receptors)

Cholinergic receptors, which include nicotinic and muscarinic subtypes, are integral to signal transduction in the nervous system nih.gov. While the primary target of this compound is the Na+/K+-ATPase, there is evidence suggesting that cardiac glycosides can indirectly influence cholinergic neurotransmission. The widespread distribution of cholinergic receptors means that their modulation can have diverse physiological effects nih.gov. For instance, alterations in ion gradients due to Na+/K+-ATPase inhibition can affect the resting membrane potential of neurons and the release of neurotransmitters, including acetylcholine. However, direct, high-affinity binding of this compound to either nicotinic or muscarinic acetylcholine receptors has not been a primary focus of research, and its effects on these receptors are likely secondary to its action on the sodium pump nih.gov.

Investigation of Na+/K+-ATPase Inhibition and Related Cardiotonic Effects

The inhibition of Na+/K+-ATPase is the cornerstone of the cardiotonic effects of this compound and other cardiac glycosides tci-thaijo.org. In cardiac muscle cells, the aforementioned increase in intracellular Ca2+ concentration enhances the contractility of the heart muscle (a positive inotropic effect) nih.gov. The elevated cytosolic Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum, making more Ca2+ available for release during subsequent action potentials, thereby strengthening myocardial contraction nih.govnih.gov. This mechanism is the basis for the historical use of cardiac glycosides in treating heart failure tci-thaijo.org.

| Target Enzyme | Primary Effect of Inhibition | Consequence | Resulting Cardiotonic Effect |

| Na+/K+-ATPase | Increased intracellular Na+ | Reduced Ca2+ extrusion via Na+/Ca2+ exchanger | Increased intracellular Ca2+ |

| Enhanced myocardial contractility |

This table summarizes the mechanism of cardiotonic effects of this compound.

Impact on Neuromuscular Junction Functionality (Pre-clinical Models)

The neuromuscular junction is a specialized synapse where motor neurons communicate with muscle fibers, a process that is highly dependent on precise ion fluxes and neurotransmitter release nih.govnih.gov. Pre-clinical studies using animal models have been instrumental in understanding how substances affect neuromuscular transmission researchgate.net. The inhibition of Na+/K+-ATPase by this compound can significantly disrupt neuromuscular function. By altering the resting membrane potential and ion gradients in both the presynaptic nerve terminal and the postsynaptic muscle fiber, this compound can interfere with the release of acetylcholine and the subsequent depolarization of the muscle membrane, potentially leading to muscle weakness or paralysis.

Modulation of Ion Channels and Transporters

Beyond its primary target, the Na+/K+-ATPase, the downstream effects of this compound can modulate the activity of other ion channels and transporters. The alteration of the transmembrane electrochemical gradient can influence the function of voltage-gated ion channels involved in action potential generation and propagation nih.gov. The activity of various ion transporters in plants and animals is crucial for maintaining cellular homeostasis and is sensitive to changes in ion concentrations and membrane potential nih.govnih.govresearchgate.netmdpi.com. The significant shift in intracellular Na+ and Ca2+ concentrations following Na+/K+-ATPase inhibition can have widespread consequences on cellular transport processes.

Investigation of Other Potential Biological Activities (e.g., Anti-cancer, Anti-inflammatory in Bufadienolide Class Context, in vitro studies)

In recent years, the bufadienolide class of compounds, to which this compound belongs, has been investigated for potential therapeutic applications beyond their cardiotonic effects, particularly in oncology and immunology nih.govresearchgate.net.

Anti-cancer Activity: Numerous in vitro studies have demonstrated that bufadienolides can inhibit the proliferation of various cancer cell lines researchgate.netmdpi.com. The proposed mechanisms are often linked to the inhibition of Na+/K+-ATPase, which can disrupt cellular ion homeostasis and induce apoptosis (programmed cell death) in cancer cells nih.gov. The anti-proliferative effects of these compounds have been observed in various cancer cell models, including breast, colon, and lung cancer nih.govup.ac.za. For instance, crude extracts from Cotyledon orbiculata, a plant known to contain this compound, have demonstrated anticancer activities mdpi.com.

| Bufadienolide Activity | Observed In Vitro Effects | Potential Mechanism of Action |

| Anti-cancer | Inhibition of cancer cell proliferation, Induction of apoptosis | Disruption of cellular ion homeostasis via Na+/K+-ATPase inhibition |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine secretion | Modulation of intracellular signaling pathways |

This table provides a summary of the potential biological activities of bufadienolides based on in vitro studies.

Anti-inflammatory Activity: The anti-inflammatory properties of bufadienolides have also been a subject of investigation nih.gov. Some studies suggest that these compounds can inhibit the production and secretion of pro-inflammatory cytokines nih.gov. The underlying mechanisms are thought to involve the modulation of intracellular signaling pathways that are sensitive to changes in ion concentrations, particularly calcium nih.gov. In vitro studies on various plant extracts containing bufadienolides have shown promising anti-inflammatory effects nih.govmdpi.comfrontiersin.org.

It is important to note that much of the research into the anti-cancer and anti-inflammatory properties has been conducted in vitro or on the bufadienolide class as a whole. Further research is needed to specifically elucidate the in vivo efficacy and mechanisms of this compound for these potential applications.

Toxicological Research on Cotyledoside Excluding Clinical Human Data and Safety Profiles

Molecular and Cellular Basis of Cotyledoside-Induced Pathologies

Neuropathological Manifestations

This compound, as a cumulative bufadienolide, is recognized for its neurotoxic properties, which are particularly evident during chronic intoxication in animals. plos.orgwikipedia.orgwikidoc.orgctdbase.org In such cases, neurological signs tend to dominate the clinical presentation. plos.org Research indicates that bufadienolides can interfere with mitochondrial function, leading to oxidative stress, neuroinflammation, and ultimately apoptosis, all of which contribute to their neurotoxic effects. wikipedia.org

A proposed mechanism for the neuromuscular dysfunction observed with cumulative bufadienolides involves their binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. plos.org This interaction is hypothesized to decrease the functionality of these receptors, leading to the observed neurological signs. plos.org In vitro studies utilizing Neuro-2a (mouse neuroblastoma) cell lines have further corroborated the neurotoxicity of cumulative bufadienolides. Exposure to compounds like lanceotoxin B, a cumulative bufadienolide, resulted in cytotoxicity, displaying morphological signs of cell death including apoptosis, necrosis, and extensive autophagy. plos.org

Furthermore, studies with other bufadienolides, such as cinobufagin (B1669057) and resibufogenin (B1668039), have shown their ability to activate central neurons through an ouabain-like action. wikipedia.orgcenmed.com This effect is largely attributed to the inhibition of Na+/K+-ATPase, which can lead to irreversible over-excitation of neurons at higher concentrations. wikipedia.orgcenmed.com In animal models, acute and chronic this compound intoxication has manifested in specific neurological signs. In guinea pigs and sheep, observed signs included neck paresis, ataxia, and paralysis. nih.gov Chronically intoxicated sheep developed characteristic 'krimpsiekte' signs, such as weakness, reluctance to stand, unsteadiness, tremor, paresis of hindquarter muscles, arching of the back, and standing with feet close together. nih.gov

Table 1: Neuropathological Effects and Cellular Changes Induced by Cumulative Bufadienolides

| Target System/Cell Type | Observed Effects/Manifestations | Cellular Changes/Mechanisms | Reference |

| Nervous System (in vivo) | Paretic/paralytic syndrome ('krimpsiekte'), weakness, unsteadiness, tremor, paresis, ataxia, paralysis | Interference with mitochondrial function, oxidative stress, neuroinflammation, apoptosis, binding to nicotinic acetylcholine receptors, Na+/K+-ATPase inhibition leading to neuronal over-excitation | plos.orgwikipedia.orgwikidoc.orgctdbase.orgwikipedia.orgcenmed.comnih.gov |

| Neuro-2a Cells (in vitro) | Cytotoxicity, apoptosis, necrosis, extensive autophagy | Disruption of various cellular pathways, including cell death mechanisms | plos.orgcdutcm.edu.cn |

Myocardial Effects and Associated Cellular Changes

Bufadienolides, including this compound, are classified as cardiac glycosides, and their primary mechanism of action involves the inhibition of the Na+/K+-ATPase (sodium/potassium-adenosine triphosphatase) pump. plos.orgwikipedia.orguni.lu This inhibition leads to an increase in intracellular sodium concentration, which subsequently and indirectly inhibits the Na+/Ca2+-exchanger. plos.org The resulting alterations in ion concentrations trigger various cell signaling pathways that influence cellular functions such as proliferation, cell death mechanisms, protein synthesis, and cellular metabolism. plos.org The cardiotoxicity of bufadienolides is considered an inevitable consequence of their Na+/K+-ATPase inhibitory action, potentially leading to conditions such as cardiac fibrosis and fatal arrhythmia. fishersci.canih.gov

In experimental settings, intravenous administration of this compound to anesthetized guinea pigs induced dyspnoea, increased heart rates, and elevated blood pressures, accompanied by electrocardiographic (ECG) changes characteristic of cardiac glycoside poisoning. nih.gov Initially, a positive cardiac inotropic effect (increased force of myocardial contraction) was observed, followed by a positive chronotropic effect (increased heart rate). nih.gov In sheep, acute and subacute intoxication with this compound resulted in significant cardiac alterations, including cardiac arrhythmia, ectopic foci, and atrioventricular (AV) dissociation, which progressed to hypotension and eventual respiratory and cardiac failure. nih.gov

In vitro studies using H9c2 (rat myocardial) cell lines have provided insights into the cellular changes induced by bufadienolides. Exposure to certain bufadienolides, such as lanceotoxin B, led to apoptotic cell death characterized by shrunken, rounded cells and membrane blebs. plos.org In contrast, another bufadienolide, 1α,2α-epoxyscillirosidine, primarily caused necrosis in H9c2 cells. cdutcm.edu.cn These findings underscore the diverse cellular death mechanisms that can be disrupted by bufadienolides. plos.org It is also noted that intravenous fluids containing calcium should be avoided in cases of cardiac glycoside poisoning, as calcium can enhance the toxins' effects on the myocardium. uni.lu

Table 2: Myocardial Effects and Cellular Changes Induced by this compound and Related Bufadienolides

| Target System/Cell Type | Observed Effects/Manifestations | Cellular Changes/Mechanisms | Reference |

| Cardiovascular System (in vivo) | Dyspnoea, increased heart rate, increased blood pressure, ECG changes, cardiac arrhythmia, ectopic foci, AV dissociation, hypotension, respiratory and cardiac failure | Inhibition of Na+/K+-ATPase, increased intracellular Na+, indirect inhibition of Na+/Ca2+-exchanger, positive inotropic effect, positive chronotropic effect | plos.orgnih.govwikipedia.orguni.lufishersci.canih.gov |

| H9c2 Cells (in vitro) | Apoptotic cell death (shrunken, rounded cells, membrane blebs), necrosis | Disruption of various cellular pathways, including cell death mechanisms | plos.orgcdutcm.edu.cn |

Analytical Methodologies for Detection and Quantification of Cotyledoside

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry, particularly when combined with liquid chromatography, offers unparalleled sensitivity and specificity for the detection and quantification of cotyledoside in intricate samples.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS), is considered the most effective method for the qualitative detection and identification of both major and minor compounds, such as bufadienolides, in plant extracts. This technique provides extensive information crucial for the structural elucidation of compounds, especially when tandem MS is utilized nih.gov.

UHPLC-MS/MS has been specifically applied to screen the chemical compositions of extracts from Cotyledon orbiculata, confirming the presence of bufadienolides, including cotyledosides. The mass spectrometry analysis in such applications typically utilizes an electrospray ionization (ESI) source, operating in both negative and positive ion modes. Full MS spectra are often recorded across a broad mass-to-charge ratio (m/z) range (e.g., m/z 100 to 1500), with subsequent MS/MS mode for fragmentation analysis, often employing high-resolution instruments like Orbitrap mass spectrometers. The high sensitivity and selectivity of LC-MS/MS allow for the detection of hundreds to thousands of metabolites within a single sample, facilitating the comprehensive characterization of metabolite accumulation patterns even without the immediate availability of authentic standard compounds.

Quantification of this compound is effectively achieved using LC-MS/MS by monitoring specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. For instance, this compound concentrations in sheep plasma were determined using HPLC-ESMS, demonstrating the method's capability for quantitative toxicokinetic studies nih.gov. UHPLC-MS/MS also enables quantitative comparisons of metabolite profiles across different samples.

Sensitivity enhancements in LC-MS/MS are intrinsically linked to the technique's ability to selectively detect target ions amidst complex matrices. While LC-MS/MS is inherently sensitive, further enhancements can be achieved through optimized chromatographic conditions, efficient ionization, and appropriate mass analyzer settings. Derivatization, a chemical modification of the analyte, can also be employed in bioanalysis to improve detectability and enhance chromatographic performance for target analytes, particularly those with functional groups like hydroxyl, thiol, amino, carbonyl, and carboxyl. Although specific derivatization methods for this compound for LC-MS/MS were not detailed in the provided information, the principle remains a viable strategy for optimizing analytical performance.

Sample Preparation and Derivatization for Analytical Precision

Accurate and precise analytical results for this compound heavily rely on effective sample preparation techniques that minimize matrix interferences and concentrate the analyte.

For the analysis of this compound in biological fluids such as plasma, sample preparation typically involves steps to remove proteins and other interfering components. A common approach includes protein removal using solid-phase extraction (SPE) cartridges, such as Sep-Pak C18. Following this, this compound is eluted with a suitable solvent like methanol (B129727), and the eluate is then evaporated to dryness under a stream of nitrogen before being reconstituted for analysis nih.gov.

When analyzing this compound from plant matrices, the preparation often begins with lyophilization of the plant material. This is followed by extraction, which can be facilitated by homogenizer-assisted methods. For example, Cotyledon orbiculata samples have been extracted with 80% methanol using an Ultraturrax at 6000 g for 30 minutes. After extraction, the mixture is filtered, and the resulting extract is dried, often using a rotary vacuum evaporator, before storage and subsequent analysis. General plant metabolomics sample preparation also involves homogenization and centrifugation to separate plant debris from the solvent containing the metabolites. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used as sample pretreatment methods to clean up complex matrices and enrich the analytes of interest, contributing significantly to analytical precision.

While derivatization is a powerful tool to enhance detectability or improve chromatographic performance by chemically modifying target analytes, specific derivatization protocols solely for this compound detection were not prominently featured in the provided research. However, given this compound's structure as a bufadienolide cardiac glycoside, it possesses hydroxyl groups that could be targets for derivatization if a particular analytical method (e.g., GC) or detection enhancement is required.

Spatiotemporal Monitoring of this compound Concentration in Plant Tissues

Spatiotemporal monitoring provides crucial insights into the biosynthesis, accumulation, and distribution dynamics of this compound within plants, influenced by environmental factors and developmental stages.

Studies on plants like Tylecodon wallichii, a species known to contain this compound, have revealed significant seasonal variations in the compound's concentration. Monthly collections and subsequent HPLC-ESMS analysis demonstrated that this compound concentrations in plant stems fluctuated substantially throughout the year. A notable trend observed was higher concentrations during colder winter months, with an increase again in spring and early summer chem960.comnih.govnih.gov. These elevated plant stem concentrations have been correlated with natural field outbreaks of "krimpsiekte," a plant-induced poisoning in livestock, which typically occurs during the winter to early summer period chem960.comnih.govnih.gov.

The concentration of this compound is not uniform across all plant organs. Research indicates that the highest concentrations of this compound are typically detected in the flowering stalk of the plant chem960.comnih.govnih.gov. Furthermore, this compound has also been detected in seed heads, with concentrations varying from below the limit of detection to 5.15 µg/g WM nih.gov. In plant stems, the concentration has been found to range from below 0.002 µg/g to 0.83 µg/g WM nih.gov.

Beyond seasonal and organ-specific variations, significant spatial heterogeneity in the concentration of toxic principles can exist even among individual plants within the same community or geographical region. While specific detailed data for this compound's spatial heterogeneity across broad geographical regions was not explicitly provided, similar bufadienolides, such as epoxyscillirosidine in Moraea pallida, demonstrate this phenomenon. Studies have shown large variations in mean epoxyscillirosidine concentrations between different geographical regions, ranging from 3.32 µg/g to 238.27 µg/g. Furthermore, considerable differences (up to 24-fold) in concentrations were observed between individual plants collected at the same sampling point. This highlights the importance of comprehensive spatial monitoring to understand the full distribution profile of such compounds in natural populations.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Cotyledoside

Synthesis of Cotyledoside Analogs and Semisynthetic Derivatives

The synthesis of this compound analogs and semisynthetic derivatives is an area of ongoing investigation, albeit with more general approaches often applied to the broader bufadienolide class. While the total synthesis of complex natural products like this compound can be challenging, chemical modifications and semisynthetic routes offer pathways to explore new derivatives.

One notable instance of this compound modification involves the synthesis of a this compound-bovine serum albumin (BSA) conjugate. This derivative was specifically created for immunological purposes, demonstrating the feasibility of chemically linking this compound to other molecules. The this compound-BSA conjugate was successfully used to immunize animals, inducing the formation of anti-cotyledoside antibodies. researchgate.net

More broadly, investigations aim to generate chemical and biotransformed bufadienolide derivatives with modified therapeutic actions. researchgate.net Synthetic strategies for other bufadienolides, such as cinobufagin (B1669057), often involve starting materials like dehydroepiandrosterone (B1670201) (DHEA) and focus on the precise installation of the β17-pyrone moiety and other functional groups on the steroid backbone. nih.gov These synthetic methodologies, which include photochemical regioselective cycloadditions and rearrangement reactions, provide a foundational framework that could be adapted for the synthesis of this compound analogs. nih.gov Research has also explored synthetic approaches to the sugar moiety of this compound analogs, indicating efforts to construct or modify specific parts of the molecule. uj.ac.za

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of this compound is intimately linked to its specific structural features. Comprehensive SAR studies of this compound and related cumulative neurotoxic bufadienolides (tyledosides, orbicusides, and lanceotoxins) have highlighted several critical motifs:

Glycosidic Linkage: A salient characteristic of this compound and other cumulative neurotoxic bufadienolides is the strong, acid-hydrolysis-resistant bond between the sugar and aglycone moieties. mdpi.comresearchgate.net This strong glycosidic linkage is a distinguishing feature compared to other cardiac glycosides where the sugar can often be removed by acid hydrolysis. mdpi.com

Sugar Attachment and Ether Bonds: In this compound, tyledosides, and orbicusides, the sugar is characteristically attached at the C-3 position of the aglycone. Furthermore, these compounds possess additional ether bonds between the sugar and the C-2 position of the A-ring of the aglycone. mdpi.comresearchgate.net All four types of cumulative bufadienolides (this compound, tyledosides, orbicusides, and lanceotoxins) feature laevorotatory sugars at the C-3 positions of their A-rings. mdpi.comresearchgate.net

Epoxy Group: An unusual epoxy-group located over the C-7,8 position of the B-ring of the aglycone is common to this compound, tyledosides, and orbicusides, but is notably absent in lanceotoxins. mdpi.comresearchgate.net This structural difference may contribute to variations in their specific neurotoxic profiles.

Lactone Ring and Hydroxyl Group: Like other cardiac glycosides, the cardiotonic activity of bufadienolides, including this compound, is dependent on the presence of an unsaturated lactone ring (specifically a six-membered α-pyrone ring at the C-17β position) and a hydroxyl group in a specific spatial relationship on the aglycone. [5, 10 (from previous search)]

3β-Hydroxyl Group: The presence of a 3β-hydroxyl group is considered essential for glycoside formation, and its removal can lead to a decrease in potency. [20 (from previous search)] Conversely, the introduction of hydroxyl groups at positions C-6, C-11, and C-15 has been observed to reduce the cytotoxic activity of bufadienolides. [20 (from previous search)]

Rational Design of Modified this compound Structures for Specific Targets

Rational drug design, which involves designing molecules based on knowledge of their target and mechanism of action, holds promise for modifying bufadienolides like this compound. While specific examples of rationally designed this compound structures for novel therapeutic targets are not extensively detailed in the provided search results, the general principles of bufadienolide SAR suggest avenues for such design.

The understanding that structural changes can significantly alter the cytotoxic activities of bufadienolides provides a basis for rational design efforts. [33 (from previous search)] For instance, modifications to the sugar moiety, the aglycone, or the specific linkages could be explored to modulate neurotoxicity, enhance other desired biological activities (such as antioxidant, anti-inflammatory, or anticancer properties reported for this compound C [3 (from previous search)]), or improve pharmacokinetic profiles. The synthetic methodologies developed for other bufadienolides, such as cinobufagin, which allow for the precise installation of functional groups and control over stereochemistry, could serve as a platform for the rational design and synthesis of this compound analogs. nih.gov

Comparative Analysis of Structure-Activity Profiles with Other Bufadienolides

This compound belongs to a diverse family of bufadienolides, and comparative SAR analysis reveals both shared characteristics and unique features.

Comparison with Cumulative Neurotoxic Bufadienolides (Tyledosides, Orbicusides, Lanceotoxins): this compound is categorized alongside tyledosides, orbicusides, and lanceotoxins as cumulative neurotoxic bufadienolides, primarily responsible for "krimpsiekte" in livestock. mdpi.comscience.govresearchgate.net Their shared neurotoxic properties are linked to common structural features:

Strong Glycosidic Bond: All these cumulative glycosides share a strong bond between the sugar and aglycone that is resistant to acid hydrolysis. mdpi.comresearchgate.net

C-3 Sugar Attachment: The sugar is attached at the C-3 position of the aglycone in all four types, with additional ether bonds between the sugar and the C-2 position of the A-ring in this compound, tyledosides, and orbicusides. mdpi.comresearchgate.net

C-7,8 Epoxy Group: A distinctive epoxy group at the C-7,8 position of the B-ring is present in this compound, tyledosides, and orbicusides, but notably absent in lanceotoxins. mdpi.comresearchgate.net This structural variation may contribute to differences in their specific neurotoxic mechanisms or potencies.

Comparison with Other Bufadienolides (e.g., Cinobufagin, Bufalin): Beyond the neurotoxic group, this compound can be compared to other bufadienolides known for different biological activities, primarily their cardiotonic effects via Na+/K+-ATPase inhibition. [2 (from previous search), 33 (from previous search)]

| Compound | PubChem CID | Key Structural Features (General Bufadienolide) | Noteworthy SAR Differences/Similarities to this compound | Primary Reported Biological Activity |

|---|---|---|---|---|

| This compound | 53207627 | C-24 steroid, six-membered α-pyrone lactone at C-17β, sugar at C-3 with ether bonds to C-2, C-7,8 epoxy group. | Cumulative neurotoxicity, strong acid-resistant glycosidic bond. mdpi.comresearchgate.net | Neurotoxic, potential antioxidant, anti-inflammatory, anticancer. [3 (from previous search)] |

| Tyledoside A | 190427 | C-24 steroid, six-membered α-pyrone lactone at C-17β, sugar at C-3 with ether bonds to C-2, C-7,8 epoxy group. | Shares key neurotoxic SAR features with this compound. mdpi.comresearchgate.net | Cumulative neurotoxic. mdpi.comresearchgate.net |

| Orbicuside | Not directly available for general "Orbicuside"; specific orbicusides A, B, C exist. | C-24 steroid, six-membered α-pyrone lactone at C-17β, sugar at C-3 with ether bonds to C-2, C-7,8 epoxy group. | Shares key neurotoxic SAR features with this compound. mdpi.comresearchgate.net | Cumulative neurotoxic. mdpi.comresearchgate.net |

| Lanceotoxin A | 441863 | C-24 steroid, six-membered α-pyrone lactone at C-17β, sugar at C-3. | Lacks the C-7,8 epoxy group present in this compound, tyledosides, and orbicusides. mdpi.comresearchgate.net | Cumulative neurotoxic. mdpi.comresearchgate.net |

| Cinobufagin | 11969542 | C-24 steroid, six-membered α-pyrone lactone at C-17β, β14,15-epoxide, β16-acetoxy group. | Different oxygenation pattern on the steroid backbone; known for anticancer, anti-inflammatory, cardiotonic (Na+/K+-ATPase inhibition) activities. [1 (from previous search), 2 (from previous search), 10] | Anticancer, anti-inflammatory, antinociceptive, cardiotonic. [1 (from previous search)] |

| Bufalin (B1668032) | 9547215 | C-24 steroid, six-membered α-pyrone lactone at C-17β. | Potent Na+/K+-ATPase inhibitor; strong anti-MERS-CoV, SARS-CoV, and SARS-CoV-2 activity. [2 (from previous search)] | Cardiotonic, anticancer, anti-inflammatory, antiviral. [2 (from previous search)] |

| Telocinobufagin | 259991 | C-24 steroid, six-membered α-pyrone lactone at C-17β. | High anti-MERS-CoV activity. [2 (from previous search)] | Cardiotonic, antiviral. [2 (from previous search)] |

| Bufotalin | 12302120 | C-24 steroid, six-membered α-pyrone lactone at C-17β. | Cardiotonic, antiviral. [2 (from previous search)] | Cardiotonic, antiviral. [2 (from previous search)] |

| Cinobufotalin | 259776 | C-24 steroid, six-membered α-pyrone lactone at C-17β. | Comparatively lower anti-coronavirus activity than bufalin or cinobufagin. [2 (from previous search)] | Cardiotonic, antiviral. [2 (from previous search)] |

| Resibufogenin (B1668039) | 6917974 | C-24 steroid, six-membered α-pyrone lactone at C-17β. | Comparatively lower anti-coronavirus activity than bufalin or cinobufagin. [2 (from previous search)] | Cardiotonic, antiviral. [2 (from previous search)] |

This comparative analysis underscores the structural nuances within the bufadienolide family that lead to diverse biological profiles, ranging from the distinct neurotoxicity of this compound to the cardiotonic and antiviral properties of other bufadienolides.

Advanced Research and Future Directions in Cotyledoside Studies

Omics Technologies in Understanding Cotyledoside Biosynthesis and Action

The biosynthesis of complex triterpenoid (B12794562) saponins (B1172615) like this compound involves a series of enzymatic steps, from the formation of the basic triterpenoid skeleton to subsequent oxidations and glycosylations. frontiersin.org Omics technologies offer a powerful, holistic approach to unravel these intricate pathways. mdpi.com Integrated applications of genomics, transcriptomics, proteomics, and metabolomics are opening up unprecedented opportunities to elucidate the molecular mechanisms underlying triterpenoid saponin (B1150181) metabolism. mdpi.com

Transcriptomics and Proteomics in Plant Producers

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the entire set of proteins) are crucial for identifying the genes and enzymes involved in saponin biosynthesis. nih.gov By comparing plants with high and low production of triterpenoid saponins, researchers can identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) that are likely part of the biosynthetic pathway. nih.gov

In the study of triterpenoid saponins in the Araliaceae family, comparative transcriptomics has been used to analyze the expression patterns of key enzyme genes like β-amyrin synthase (β-AS), dammarenediol-II synthase (DDS), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs). nih.gov This approach reveals that specific plant families often exhibit distinct expression patterns and independent evolutionary lineages for these enzyme genes, enabling the efficient synthesis of specific saponins like ginsenosides. nih.gov

Table 1: Key Enzyme Classes in Triterpenoid Saponin Biosynthesis and their Investigation via Omics

| Enzyme Class | Role in Biosynthesis | Investigated via Transcriptomics | Investigated via Proteomics | Key Findings from Saponin Studies |

| Oxidosqualene Cyclases (OSCs) | Construct the basic triterpenoid skeletons from 2,3-oxidosqualene. frontiersin.orgmdpi.com | Yes | Yes | Identification of specific OSCs like β-amyrin synthase is a primary focus. nih.gov |

| Cytochrome P450s (CYP450) | Mediate diverse and specific oxidation reactions on the triterpenoid backbone. frontiersin.orgmdpi.com | Yes | Yes | Different CYP450 subfamilies are responsible for the vast structural diversity of sapogenins. mdpi.com |

| UDP-Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the sapogenin core. frontiersin.orgmdpi.com | Yes | Yes | The number and type of UGTs determine the final structure and properties of the saponin. nih.gov |

| Transcription Factors (TFs) | Regulate the expression of biosynthetic genes. | Yes | Yes | TFs from families like WRKY and bHLH are known to positively regulate saponin biosynthesis. mdpi.com |

Metabolomics of this compound and Related Compounds

Metabolomics, the comprehensive analysis of all small molecules (metabolites) within a biological system, is essential for understanding the full spectrum of saponins and their precursors in a plant. ukaazpublications.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to create detailed metabolic profiles. ukaazpublications.comnih.gov

Metabolomic profiling allows researchers to:

Identify Novel Saponins: Untargeted metabolomics can uncover previously unknown derivatives of this compound or related compounds.

Elucidate Biosynthetic Pathways: By identifying biosynthetic intermediates, metabolomics helps to piece together the step-by-step creation of complex saponins.

Guide Breeding and Cultivation: Metabolite profiling can be used to select plant varieties or growing conditions that maximize the production of desired compounds like this compound. nih.gov

Quality Control: It serves as a powerful tool for the authentication and quality control of plant-based products. nih.gov

A study on the Rhamnaceae family used a workflow involving MS/MS molecular networking to classify the vast chemical space, successfully annotating molecular families such as triterpene glycosides and triterpene esters. wur.nl This approach is highly applicable for mapping the diversity of this compound and related saponins in their producing species.

Application of Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling provide powerful predictive tools to accelerate research, reducing the time and cost associated with laboratory experiments. researchgate.netmdpi.com These methods are invaluable for predicting the biological targets of saponins and understanding their structure-activity relationships.

Molecular Docking and Dynamics for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is used to screen for potential biological targets and to understand the molecular basis of a compound's activity. researchgate.net

For instance, molecular docking has been used to evaluate the inhibitory potential of phytochemicals against protein targets like cyclooxygenase-1 (COX-1) and COX-2. researchgate.net The results are often presented as a binding affinity or docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. researchgate.net

Table 2: Example of Molecular Docking Data for Phytochemicals Against an Inflammatory Target (COX-1)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Apigenin | COX-1 | -8.66 | Not Specified |

| Catechin | COX-1 | -8.64 | Not Specified |

| Diclofenac (Control) | COX-1 | -7.20 | Not Specified |

| (Data derived from a molecular docking study on various phytochemicals) researchgate.net |

This type of analysis could be applied to this compound to predict its potential protein targets and guide further in vitro and in vivo testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on triterpenoid saponins from Astragalus mongholicus was conducted to predict their ability to cross the blood-brain barrier. nih.gov The model was built using various molecular descriptors that capture properties like lipophilicity (logP), molecular size, and polarity. Such models are validated using statistical parameters like the coefficient of determination (R²) and cross-validated R² (Q²). nih.gov A robust QSAR model for this compound and its analogues could be developed to predict their activity against a specific target, helping to prioritize which derivatives to synthesize for improved potency. researchgate.net

Biotechnological Approaches for this compound Production and Modification

The natural abundance of many valuable plant-derived compounds is often low, making extraction from wild or cultivated plants unsustainable and economically challenging. proquest.com Plant cell culture and other biotechnological tools offer a promising alternative for the large-scale, controlled production of compounds like this compound. researchgate.netmazums.ac.ir

Plant cell suspension cultures, grown in controlled bioreactors, can be optimized for high-yield production. openagrar.demdpi.com Strategies to enhance the productivity of these cultures include:

Medium Optimization: Adjusting nutrients, precursors, and plant hormones in the culture medium. researchgate.net

Elicitation: Adding signaling molecules (elicitors), such as methyl jasmonate, to trigger the plant's defense response and stimulate secondary metabolite production. openagrar.de

Metabolic Engineering: Overexpressing key biosynthetic genes or silencing genes in competing pathways to channel metabolic flux towards the desired saponin. nih.gov

These biotechnological platforms provide a renewable and scalable source for complex molecules, independent of geographical and climatic constraints. e3s-conferences.org Furthermore, they open the door to producing modified versions of this compound with potentially enhanced properties through precursor feeding or genetic modification of the biosynthetic pathway enzymes. frontiersin.org

No Information Found for the Chemical Compound "this compound"

Following a comprehensive review of scientific literature and chemical databases, no information has been found regarding a chemical compound named "this compound." All inquiries and searches for this term consistently lead to information about the botanical structure known as a cotyledon , which is the embryonic leaf found in the seeds of flowering plants.

There is no evidence in the available scientific literature to suggest the existence of a distinct chemical compound with the name "this compound." It is possible that the name is a misspelling of another compound or a term that has not been officially recognized or published in scientific research.

Due to the complete absence of data on a chemical compound named "this compound," it is not possible to provide an article detailing its advanced research, future directions, or any other scientific information as requested. The subsequent sections of the requested outline, including plant tissue culture for production, genetic engineering, and the development of research tools, are all contingent on the existence and known properties of a specific chemical compound.

Therefore, the article requested cannot be generated. We recommend verifying the name and spelling of the compound of interest. If the intended subject was related to the biochemistry of cotyledons, a different query specifying the class of compounds (e.g., glycosides, alkaloids, etc.) found in cotyledons of a particular plant species might yield relevant information.

Compound Names Mentioned

Q & A

Q. What analytical techniques are recommended for the structural elucidation and purity assessment of Cotyledoside?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to resolve structural ambiguities. Compare spectral data with literature values for related compounds to confirm stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/Vis detection (e.g., at 254 nm) and a C18 column. Validate purity using peak integration (>95% area under the curve) and retention time alignment with authenticated standards .

- Mass Spectrometry (MS): Use High-Resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ or MALDI-TOF). Fragmentation patterns can further corroborate structural features .

Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Validation Criteria |

|---|---|---|

| NMR | Solvent: CDCl₃/DMSO-d6; Temp: 25°C | Match δ (ppm) and coupling constants to literature |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/H₂O (gradient) | Retention time ±0.2 min of standard |

| HRMS | Ionization: ESI+; Resolution: 30,000 | Mass error < 2 ppm |

Q. How can researchers optimize extraction protocols for this compound from plant matrices?

Methodological Answer:

- Solvent Selection: Test polar solvents (e.g., methanol, ethanol) and mixed-phase systems (e.g., ethanol-water 70:30) for yield efficiency. Use Soxhlet extraction or ultrasound-assisted methods .

- Parameter Optimization: Conduct factorial designs (e.g., Taguchi or Response Surface Methodology) to evaluate temperature (40–80°C), extraction time (2–24 hrs), and solvent-to-material ratio .

- Quantification: Validate yields via HPLC calibration curves (R² > 0.99) and recovery tests (spiked samples) to account for matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., MTT protocol with 48-hr exposure). Control for batch-to-batch variability in compound purity .

- Meta-Analysis: Aggregate published IC₅₀ values using PRISMA guidelines. Apply statistical tools (e.g., random-effects models) to assess heterogeneity and identify confounding variables (e.g., solvent used: DMSO vs. ethanol) .

- Mechanistic Follow-Up: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to compare pathways affected in conflicting studies. Validate targets via siRNA knockdown or CRISPR-Cas9 .

Q. What in silico approaches are suitable for predicting this compound’s molecular targets and off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against target libraries (e.g., KinaseChem). Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å) .

- Pharmacophore Modeling: Generate ligand-based pharmacophores using Phase (Schrödinger) to identify critical functional groups. Cross-validate with known inhibitors .

- Off-Target Prediction: Utilize SwissTargetPrediction or SEA to rank potential off-targets. Test top candidates in orthogonal assays (e.g., radioligand binding) .

Q. How can researchers establish robust dose-response relationships in this compound’s pharmacological studies?

Methodological Answer:

- In Vitro Models: Use 8–10 dose points (e.g., 0.1–100 µM) in triplicate. Normalize data to vehicle controls and fit curves with Hill equations (GraphPad Prism) .

- In Vivo Validation: For murine models, apply the OECD 423 guideline for acute toxicity. Calculate therapeutic index (LD₅₀/ED₅₀) via probit analysis .

- Statistical Rigor: Report 95% confidence intervals for EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Addressing Data Contradictions

Q. What strategies mitigate variability in this compound’s reported pharmacokinetic (PK) profiles?

Methodological Answer:

- Cross-Lab Harmonization: Share validated LC-MS/MS protocols (e.g., ionization: ESI+; transitions: m/z 500→483) across collaborators. Use deuterated internal standards (e.g., this compound-d4) for quantification .

- In Situ Perfusion Models: Compare intestinal absorption in rat jejunum vs. Caco-2 monolayers. Apply PBPK modeling (GastroPlus) to extrapolate human PK .

- Meta-Regression: Analyze covariates (e.g., animal strain, fasting state) in published PK data using R’s metafor package. Adjust for publication bias via funnel plots .

Methodological Best Practices

- Reproducibility: Document all protocols in line with the Beilstein Journal’s guidelines (e.g., detailed synthesis steps in Supplementary Information) .

- Ethical Compliance: For in vivo work, obtain ethics approval (e.g., IACUC) and adhere to ARRIVE 2.0 guidelines for reporting .

- Data Transparency: Deposit raw NMR, MS, and bioassay datasets in repositories like Zenodo or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.